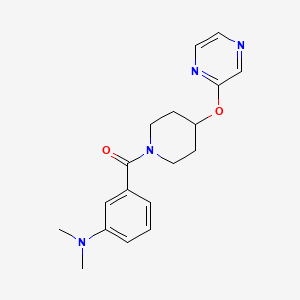

![molecular formula C23H22F3N3 B2836327 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 400088-92-8](/img/structure/B2836327.png)

1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

カタログ番号:

B2836327

CAS番号:

400088-92-8

分子量:

397.445

InChIキー:

FSNKLSZYTXJEMK-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

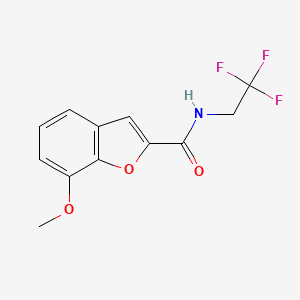

“1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine” is an organic compound . It is a benzhydryl compound, a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .

Synthesis Analysis

The synthesis of 1-benzhydryl piperazine derivatives has been studied . The process involves the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Molecular Structure Analysis

The molecular structure of 1-benzhydryl piperazine derivatives has been analyzed . A novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Chemical Reactions Analysis

The chemical reactions of 1-benzhydryl piperazine derivatives have been studied . All the synthesized compounds were further screened for in vitro ACE inhibitor and antimicrobial activities .科学的研究の応用

Cancer Research Applications

- Breast Cancer Cell Proliferation Inhibition : Derivatives of 1-Benzhydryl-piperazine have been designed and evaluated for their efficacy in inhibiting the proliferation of MDA-MB-231 human breast cancer cells, with significant inhibitory activity observed (Ananda Kumar et al., 2007).

- Cytotoxicity Against Various Cancer Cell Lines : Novel derivatives have shown significant cytotoxicity on cancer cell lines from liver, breast, colon, gastric, and endometrial cancers, indicating potential for broad-spectrum anticancer activity (Yarim et al., 2012).

Antipsychotic and Antidepressant Applications

- Antipsychotic Agents : Heterocyclic analogues of 1-Benzhydryl-piperazine were explored for their potential as antipsychotic agents, showing promising in vitro and in vivo activities (Norman et al., 1996).

- Antidepressant Development : The metabolic pathways and enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant with a structure related to 1-Benzhydryl-piperazine, were identified, highlighting the compound's potential in treating major depressive disorder (Hvenegaard et al., 2012).

Antibacterial Applications

- Inhibition of Bacterial Biofilm : Compounds derived from 1-Benzhydryl-piperazine showed potent antibacterial and biofilm inhibition activities against pathogens of Lycopersicon esculentum, indicating potential for treating plant diseases and possibly extending to human bacterial infections (Vinaya et al., 2009).

Structural Studies

- Crystal and Molecular Structure : Detailed structural studies of 1-Benzhydryl-piperazine derivatives have been conducted, elucidating their crystal and molecular structures, which is critical for understanding their interaction mechanisms and for further drug design efforts (Naveen et al., 2009).

特性

IUPAC Name |

1-benzhydryl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3/c24-23(25,26)20-11-12-21(27-17-20)28-13-15-29(16-14-28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNKLSZYTXJEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

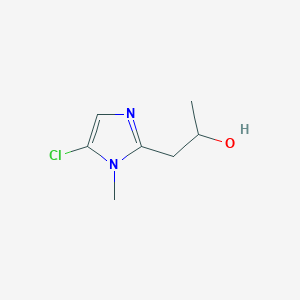

1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol

Cat. No.: B2836245

CAS No.: 2274037-36-2

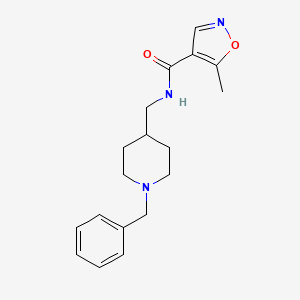

N-((1-benzylpiperidin-4-yl)methyl)-5-methylisoxazole-4-...

Cat. No.: B2836247

CAS No.: 1448027-00-6

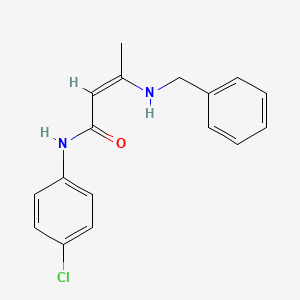

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide

Cat. No.: B2836248

CAS No.: 77871-53-5

Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6...

Cat. No.: B2836249

CAS No.: 2411238-01-0

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)

![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)

![1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2836252.png)

![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2836253.png)

![4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2836255.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)

![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)